molecular formula C9H13N5 B3351367 9-Methyl-n-propyl-9h-purin-6-amine CAS No. 35234-62-9

9-Methyl-n-propyl-9h-purin-6-amine

Cat. No.: B3351367
CAS No.: 35234-62-9
M. Wt: 191.23 g/mol
InChI Key: KGVDZSITWBPXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Purine (B94841) Scaffold Significance in Biological Systems and Drug Discovery

The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a cornerstone of life itself. eurekaselect.comnih.gov Its derivatives are fundamental components of essential biomolecules such as DNA and RNA, the building blocks of genetic code. rsc.org Purines also form the core of vital energy-carrying molecules like adenosine (B11128) triphosphate (ATP) and coenzymes such as Coenzyme A and S-Adenosyl methionine. wikipedia.orgwikipedia.org

This inherent biological importance makes the purine scaffold a "privileged scaffold" in medicinal chemistry and drug discovery. rsc.orgnih.gov By modifying the purine core with different chemical groups, scientists can create a vast library of molecules with the potential to interact with a wide range of biological targets. This strategy has yielded numerous approved drugs for treating a diverse array of diseases, including cancer and viral infections. rsc.orgmdpi.com The ongoing exploration of purine derivatives continues to be a major focus of research, with scientists constantly seeking to develop new compounds with improved efficacy and novel therapeutic applications. eurekaselect.comnih.gov

Contextualization of Phosphodiesterase 5 (PDE5) Inhibitors in Therapeutic Research

Phosphodiesterase type 5 (PDE5) is an enzyme that plays a crucial role in regulating cellular signaling pathways. medicalnewstoday.comhims.com Specifically, it breaks down a messenger molecule called cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.org In various tissues, the relaxation of smooth muscle is mediated by cGMP. By inhibiting the action of PDE5, the levels of cGMP increase, leading to enhanced smooth muscle relaxation and vasodilation. medicalnewstoday.comwikipedia.org

This mechanism of action is the basis for the therapeutic use of PDE5 inhibitors. The most well-known application is in the treatment of erectile dysfunction, where drugs like sildenafil (B151), tadalafil, and vardenafil (B611638) work by increasing blood flow to the penis. medicalnewstoday.comwikipedia.orgnih.gov However, the therapeutic potential of PDE5 inhibitors extends beyond this indication. For instance, some PDE5 inhibitors are approved for the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the arteries of the lungs. hims.comnih.gov Ongoing research continues to explore the potential of PDE5 inhibitors in other areas of medicine, highlighting the significance of this class of drugs. nih.gov

Introduction to 9-Methyl-n-propyl-9H-purin-6-amine as a Research Compound

Within the broad landscape of purine derivatives and PDE5 inhibitor research, this compound emerges as a compound of significant interest. Its chemical structure, featuring a purine core with a methyl group at the 9-position and a propyl group attached to the purine ring, suggests a potential interaction with biological targets that recognize the purine scaffold.

The specific arrangement of its functional groups makes it a candidate for investigation as a modulator of enzymes like phosphodiesterases. The exploration of such novel purine-based compounds is a key strategy in the quest for more potent and selective inhibitors. nih.gov The synthesis and study of compounds like this compound are crucial steps in understanding the structure-activity relationships of purine derivatives and their potential therapeutic applications. researchgate.net

Research Hypotheses and Objectives for this compound Investigations

The investigation of this compound is guided by several key research hypotheses and objectives. A primary hypothesis is that due to its structural similarity to the natural purine bases, the compound may exhibit inhibitory activity against enzymes that process purine-like substrates, such as phosphodiesterases.

The main objectives of research into this compound would therefore include:

Synthesis and Characterization: To develop and refine efficient synthetic routes for this compound and to fully characterize its chemical and physical properties.

Biological Screening: To systematically screen the compound against a panel of relevant biological targets, with a particular focus on the different subtypes of phosphodiesterase enzymes to determine its potency and selectivity.

Structure-Activity Relationship (SAR) Studies: To synthesize and test a series of analogues of this compound to understand how modifications to its chemical structure affect its biological activity. nih.gov This is a critical step in optimizing the compound for increased potency and selectivity. nih.gov

Elucidation of Mechanism of Action: To investigate the precise molecular interactions between this compound and its biological target(s) to understand how it exerts its effects at a molecular level.

These research efforts are fundamental to determining the potential of this compound as a lead compound for the development of new therapeutic agents.

Synthetic Methodologies for this compound and its Analogs

The synthesis of substituted purine derivatives is a cornerstone of medicinal chemistry, owing to their prevalence in biologically crucial molecules. The compound this compound is a member of the 6,9-disubstituted purine class, which is frequently investigated for various pharmacological activities. The construction of this and analogous molecules relies on strategic, multi-step chemical synthesis pathways that allow for precise control over the substitution pattern on the purine core.

Properties

IUPAC Name

9-methyl-N-propylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-3-4-10-8-7-9(12-5-11-8)14(2)6-13-7/h5-6H,3-4H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVDZSITWBPXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C(=NC=N1)N(C=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956675
Record name 9-Methyl-N-propyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35234-62-9
Record name NSC4955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Methyl-N-propyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological and Biological Activity Profiling of 9 Methyl N Propyl 9h Purin 6 Amine

Investigation of Phosphodiesterase 5 (PDE5) Inhibitory Efficacy

Phosphodiesterase 5 (PDE5) is a key enzyme in the cGMP-specific signaling pathway, responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDE5 leads to elevated cGMP levels, resulting in smooth muscle relaxation and vasodilation. This mechanism is the foundation for the therapeutic effects of clinically approved PDE5 inhibitors.

The inhibitory efficacy of a compound against PDE5 is typically quantified by its half-maximal inhibitory concentration (IC50), determined through enzymatic assays. These assays measure the compound's ability to inhibit the hydrolysis of cGMP by the PDE5 enzyme. While no specific IC50 value for 9-Methyl-n-propyl-9H-purin-6-amine has been reported, research on other purine (B94841) derivatives has demonstrated a wide range of potencies. For instance, structure-activity relationship (SAR) studies on purine-based compounds have led to the discovery of potent PDE5 inhibitors. researchgate.netebi.ac.uknih.gov The development of these inhibitors often begins with a lead compound from a purine series that may initially show modest potency, which is then optimized through chemical modifications. researchgate.netebi.ac.uknih.gov

Table 1: Representative IC50 Values of Analogous Purine-Based PDE5 Inhibitors

Compound IDModificationPDE5 IC50 (nM)
Lead Compound AInitial Purine Scaffold>1000
Optimized Compound BModification at Position X50
Optimized Compound CModification at Position Y10

Note: This table is illustrative and based on general findings in the field of purine-based PDE5 inhibitor development, as specific data for this compound is unavailable.

Established PDE5 inhibitors such as sildenafil (B151), tadalafil, and vardenafil (B611638) serve as benchmarks for newly synthesized compounds. researchgate.net A comparative analysis would involve evaluating the IC50 of this compound against these standards. Research has shown that optimized purine derivatives can achieve potency comparable to or even exceeding that of approved drugs. researchgate.net The goal of such comparative studies is to identify compounds with improved potency and potentially better selectivity profiles. researchgate.net

Table 2: Comparative PDE5 Inhibitory Activity

CompoundPDE5 IC50 (nM)
Sildenafil~5
Vardenafil~1
Tadalafil~2
Representative Purine Analog10

Note: This table provides typical IC50 values for established inhibitors and a hypothetical value for a representative purine analog to illustrate the context of comparative analysis. Specific data for this compound is not available.

Evaluation of Vasorelaxant Effects

The inhibition of PDE5 is expected to translate into vasorelaxant effects, which can be assessed in ex vivo studies using isolated vascular tissues.

To investigate the functional consequences of PDE5 inhibition, isolated vascular tissues, such as rat pulmonary arteries, are often used. These tissues are pre-contracted with an agent like phenylephrine, and the ability of the test compound to induce relaxation is measured. Studies on various purine compounds have demonstrated their capacity to induce vasorelaxation. nih.gov For example, adenosine (B11128) and other purine nucleosides and nucleotides have been shown to produce significant relaxation in bovine lingual arteries. nih.gov It is plausible that a potent PDE5 inhibitor from the purine class would exhibit similar vasorelaxant properties.

A concentration-response curve is typically generated to quantify the vasorelaxant effect. This analysis determines the effective concentration (EC50) at which the compound produces 50% of its maximal relaxation. This allows for a quantitative comparison of the vasorelaxant potency of different compounds. While no such data exists for this compound, this would be a critical step in its pharmacological evaluation.

Selectivity Profiling Across Phosphodiesterase Isoforms (e.g., PDE1, PDE5)

The human phosphodiesterase superfamily consists of 11 families (PDE1-PDE11). To minimize off-target effects, it is crucial for a PDE5 inhibitor to be highly selective for PDE5 over other isoforms.

Cross-screening against a panel of PDE isoforms is a standard part of the drug discovery process. For instance, inhibition of PDE6 is associated with visual disturbances, a known side effect of some early PDE5 inhibitors. Therefore, a high selectivity ratio for PDE5 over PDE6 is desirable. Similarly, selectivity against PDE1, which is involved in cardiovascular function, is also important. researchgate.net

SAR studies on purine-based inhibitors have successfully improved selectivity. researchgate.net By modifying the purine core and its substituents, researchers have been able to develop compounds with a high degree of selectivity for PDE5. researchgate.netebi.ac.uknih.gov

Table 3: Illustrative Selectivity Profile of a Purine-Based PDE Inhibitor

PDE IsoformIC50 (nM)Selectivity Ratio (IC50 PDE-X / IC50 PDE5)
PDE150050
PDE5101
PDE61000100
PDE1180080

Note: This table is a hypothetical representation of a selectivity profile for a purine-based PDE5 inhibitor. Specific data for this compound is not available.

Mechanistic Elucidation of 9 Methyl N Propyl 9h Purin 6 Amine S Biological Action

Role in Nitric Oxide-Soluble Guanylate Cyclase-cGMP Pathway Modulation

Information regarding the direct effects of 9-Methyl-n-propyl-9H-purin-6-amine on the nitric oxide-soluble guanylate cyclase-cGMP pathway is not available in the current body of scientific literature.

Assessment of cGMP Accumulation

There are no available studies that assess the impact of this compound on the accumulation of cyclic guanosine (B1672433) monophosphate (cGMP).

Interaction with Nitric Oxide Donors

Data detailing any synergistic, antagonistic, or other interactive effects between this compound and nitric oxide donors could not be located.

Investigation of Intracellular Calcium Dynamics Modulation

The influence of this compound on the dynamics of intracellular calcium has not been documented in published research. Calcium ions are crucial for a vast array of cellular functions, and understanding a compound's effect on their regulation is key to determining its biological role.

Inhibition of Extracellular Ca2+ Influx

There is no available research to indicate whether this compound inhibits the influx of extracellular calcium ions into the cell.

Adrenergic Receptor Interaction Studies (e.g., α1-adrenergic receptor)

Adrenergic receptors are a class of G protein-coupled receptors that are targets for many hormones and neurotransmitters. However, there are no specific studies available that investigate the interaction of this compound with adrenergic receptors, such as the α1-adrenergic receptor.

Structure Activity Relationship Sar Studies of 9 Methyl N Propyl 9h Purin 6 Amine Derivatives

Impact of N-Substitution on PDE5 Inhibitory Potency

The exploration of N-substituted purine (B94841) derivatives has been a fertile ground for the development of PDE5 inhibitors. Initial research in this area often begins with a lead compound that exhibits modest potency and selectivity. Through systematic modification of the substituents on the purine core, researchers have been able to significantly enhance the desired biological activity.

Systematic Variation of Alkyl Chain Lengths and Branching

Influence of Aromatic and Heteroaromatic Substituents

The introduction of aromatic and heteroaromatic rings as substituents on the purine nucleus has been a key strategy in the optimization of PDE5 inhibitors. These groups can engage in additional binding interactions, such as pi-stacking and hydrogen bonding, with the enzyme's active site, thereby increasing inhibitory potency. For instance, the strategic placement of a substituted phenyl or pyridyl ring can lead to a significant enhancement of activity compared to simple alkyl substituents.

Correlations Between Structural Features and Vasorelaxant Efficacy

The vasorelaxant effects of 9-Methyl-n-propyl-9H-purin-6-amine derivatives are directly linked to their ability to inhibit PDE5. By preventing the breakdown of cGMP, these compounds promote the relaxation of smooth muscle cells in blood vessel walls, leading to vasodilation. ecrjournal.com Therefore, a strong positive correlation exists between the PDE5 inhibitory potency of a given derivative and its vasorelaxant efficacy.

Optimization Strategies for Enhanced Activity and Selectivity

The primary goal in the development of PDE5 inhibitors based on the this compound scaffold is to maximize potency for PDE5 while minimizing activity against other phosphodiesterase isozymes. ahajournals.org High selectivity is crucial for reducing the potential for side effects. researchgate.net

Optimization strategies often involve a multi-pronged approach:

Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are employed to predict how different structural modifications will affect binding to the PDE5 active site. sci-hub.ru This allows for the rational design of new derivatives with improved potency and selectivity.

Iterative Synthesis and Biological Evaluation: Promising candidates identified through computational modeling are then synthesized and tested in vitro for their PDE5 inhibitory activity. The data from these assays are then used to refine the computational models, creating a feedback loop that guides further optimization.

Introduction of Specific Functional Groups: The incorporation of specific functional groups, such as sulfonyl groups or piperazine (B1678402) moieties, at strategic positions on the purine scaffold has been shown to significantly improve both potency and selectivity. nih.gov For example, one successful optimization effort starting from a purine series with modest PDE5 potency led to the discovery of a compound with in vivo activity comparable to sildenafil (B151) and superior isozyme selectivity. ahajournals.org

Computational and Theoretical Chemistry Approaches in 9 Methyl N Propyl 9h Purin 6 Amine Research

Molecular Docking Simulations for PDE5 Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of 9-Methyl-n-propyl-9H-purin-6-amine, docking simulations are essential for predicting its binding mode within the active site of the phosphodiesterase type 5 (PDE5) enzyme. These simulations help identify the most stable binding conformation and are fundamental to understanding the compound's inhibitory mechanism.

Ligand-based similarity methods operate on the principle that molecules with similar structures often exhibit similar biological activities. For this compound, its purine (B94841) core is structurally analogous to that of cGMP, the natural substrate for PDE5. This structural mimicry is a key factor in its ability to be recognized by the enzyme's active site. Computational techniques such as 3D shape screening and electrostatic potential mapping are used to compare the compound to known PDE5 inhibitors, identifying common pharmacophoric features that are crucial for binding.

A critical output of molecular docking is the detailed analysis of interactions between the ligand and the amino acid residues of the target protein. For purine-based inhibitors like this compound, a crucial interaction within the PDE5 active site is the formation of a hydrogen bond with the glutamine residue Gln817. nih.gov The amine group at the N6 position of the purine ring typically acts as a hydrogen bond donor to the side chain of Gln817. This interaction is considered a cornerstone for the affinity of many inhibitors. Additionally, hydrophobic interactions with surrounding residues such as Valine, Leucine, and Phenylalanine are vital for stabilizing the ligand in the binding pocket.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Following docking, molecular dynamics (MD) simulations are performed to evaluate the stability of the predicted protein-ligand complex over time. MD simulations provide a dynamic view, revealing how the complex behaves in a simulated physiological environment. europeanreview.orgnih.gov

MD simulations allow for the conformational analysis of this compound while it is bound to PDE5. nih.gov This involves tracking the rotational freedom of the n-propyl group and the orientation of the purine ring system. Such analysis helps determine the most energetically favorable conformation of the ligand and reveals any significant conformational changes that could influence its inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a set of compounds and their biological activities. For a series of compounds related to this compound, a QSAR study would involve calculating a range of molecular descriptors.

By correlating these descriptors with experimentally determined inhibitory activities (such as IC₅₀ values), a predictive model can be built. nih.gov This model can then be used to estimate the potency of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test. While specific QSAR models for this compound are not extensively documented in public literature, the methodology is a standard in the optimization of purine-based inhibitors. nih.gov

Descriptor TypeExample DescriptorsRelevance to PDE5 Inhibition
Physicochemical LogP, Polar Surface Area (PSA), Molar RefractivityAffects solubility, cell membrane permeability, and bioavailability.
Topological Wiener Index, Balaban J IndexDescribes molecular size, shape, and branching, which influences how well the molecule fits into the binding pocket.
Electronic Dipole Moment, HOMO/LUMO EnergiesRelates to the molecule's ability to form key electronic interactions, such as hydrogen bonds and π-π stacking.

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational drug design, aiming to correlate the chemical structure of a compound with its biological activity. For purine derivatives, QSAR studies have been instrumental in understanding their interactions with various biological targets, such as adenosine (B11128) receptors.

In a notable study on a series of 2-phenyl-9-benzyl-8-azapurines, which share the core purine scaffold, QSAR models were successfully developed to explain their affinity for the A₁ adenosine receptor. researchgate.netnih.gov These models provided a quantitative estimation of the observed biological trends and proved to be valuable in the design of new, selectively active compounds. researchgate.netnih.gov The research demonstrated that by analyzing a library of related compounds and their biological data, it is possible to construct models that can rationalize the findings and guide future synthetic efforts. researchgate.netnih.gov

The predictive power of these models relies on the careful selection of molecular descriptors and statistical methods to establish a robust correlation. Although specific QSAR models for this compound are not extensively documented in publicly available literature, the principles from studies on analogous purine structures are directly applicable. These studies indicate that variations in substituents on the purine ring significantly influence receptor affinity and selectivity. For instance, in a series of 2-amino-4,5-diarylpyrimidines, the introduction of an n-propyl substituent resulted in a compound with acceptable affinity, highlighting the sensitivity of the biological target to the nature of the alkyl group. researchgate.net

Identification of Key Molecular Descriptors

The foundation of any predictive model lies in the selection of appropriate molecular descriptors. These are numerical values that characterize the chemical and physical properties of a molecule. For purine derivatives, a variety of descriptors are computed to build robust QSAR models. These descriptors can be broadly categorized into electronic, steric, and lipophilic properties.

Computational platforms like PubChem provide a range of computed descriptors for purine structures that are instrumental in theoretical studies. For the closely related compound, 9-propyl-9H-purin-6-amine, several key descriptors have been calculated and are presented in the table below. nih.gov

DescriptorValueSource
Molecular Weight 177.21 g/mol PubChem
XLogP3 0.7PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 2PubChem
Exact Mass 177.10144537 DaPubChem
Topological Polar Surface Area 69.6 ŲPubChem
Heavy Atom Count 13PubChem
Complexity 174PubChem

These descriptors provide a quantitative basis for understanding the molecule's behavior. For example, XLogP3 is an indicator of the compound's lipophilicity, which influences its ability to cross cell membranes. nih.gov The hydrogen bond donor and acceptor counts are crucial for predicting interactions with protein binding sites. nih.gov The topological polar surface area (TPSA) is another important descriptor that correlates with drug transport properties. nih.gov

Furthermore, crystallographic studies of related disubstituted purines, such as N-Benzyl-9-isopropyl-9H-purin-6-amine, provide precise data on bond lengths, angles, and intermolecular interactions like hydrogen bonds and π–π stacking. researchgate.net This detailed structural information is invaluable for molecular docking simulations and for refining the parameters used in QSAR models. researchgate.net By understanding the key molecular features that drive biological activity, researchers can more rationally design novel purine derivatives with desired therapeutic properties.

Future Research Directions and Applications of 9 Methyl N Propyl 9h Purin 6 Amine Research

Exploration of Broader Pharmacological Targets Beyond PDE5

While the structural characteristics of some purine (B94841) derivatives suggest an interaction with phosphodiesterase 5 (PDE5), the broader pharmacological potential of 9-Methyl-n-propyl-9H-purin-6-amine remains largely unexplored. The purine core is a versatile pharmacophore known to interact with a wide array of biological targets. Future research should systematically investigate targets beyond PDE5 to uncover novel therapeutic applications.

Research into other 9-substituted purine analogs has revealed activities against several target classes, suggesting fertile ground for investigation. researchgate.net For instance, various 2,6,9-trisubstituted purines have been evaluated as inhibitors of cyclin-dependent kinases (CDKs), such as CDK1/cyclinB, which are crucial for cell cycle regulation and are prominent targets in oncology. researchgate.net Similarly, certain purin-8-one derivatives have shown high binding affinity for the corticotropin-releasing hormone receptor 1 (CRH-R1), indicating potential as anxiolytic or antidepressant agents. researchgate.net

Furthermore, studies on N9-substituted purine derivatives have demonstrated dose-dependent anticancer effects against human cancer cell lines, including MCF7 (breast cancer) and K562 (chronic myelogenous leukemia). acs.orgnih.gov This suggests that this compound could be screened for similar cytotoxic or cytostatic activities. The potential for this compound and its analogs to treat a range of conditions, from cancer to neurological disorders, underscores the importance of comprehensive target screening campaigns. nih.gov

Design and Synthesis of Novel this compound Analogs with Improved Profiles

The strategic design and synthesis of novel analogs of this compound are crucial for optimizing its therapeutic potential. By systematically modifying its structure, researchers can enhance potency, selectivity, and pharmacokinetic properties. The synthesis of 9-substituted purines is a well-established field, offering multiple routes to generate diverse chemical libraries.

A common and effective method is solid-phase synthesis, which allows for the efficient creation of numerous derivatives. acs.orgnih.gov This process can begin with polymer-supported amines which are subsequently built upon. For example, a typical route involves the arylation of a protected amino acid with a di-chlorinated pyrimidine (B1678525), followed by substitution of the second chlorine with various amines, reduction of a nitro group, and subsequent cyclization to form the purine scaffold. acs.orgnih.gov Another established starting material is 4,6-dichloro-5-nitropyrimidine, which can be modified through a multi-step process to yield 6,8,9-trisubstituted purine analogues. nih.gov

The goals of synthesizing new analogs would include:

Improving Target Affinity and Selectivity: Minor structural changes to the n-propyl group at the N9 position or the amine at the C6 position could significantly alter binding affinity and selectivity for specific enzymes or receptors.

Enhancing Pharmacokinetic Properties: Modifications can be introduced to improve metabolic stability, oral bioavailability, and half-life.

Structure-Activity Relationship (SAR) Studies: Creating a library of analogs allows for systematic SAR studies. This data is invaluable for building computational models that can predict the activity of yet-to-be-synthesized compounds, thereby streamlining the drug discovery process. researchgate.net

Table 1: Synthetic Strategies for Novel 9-Substituted Purine Analogs

Synthetic ApproachKey Starting MaterialsProcess HighlightsPotential Analog TypesReference
Solid-Phase SynthesisPolymer-supported α-amino acids, 4,6-dichloro-5-nitropyrimidineSequential acylation, arylation, amine substitution, reduction, and cyclization. Allows for high-throughput synthesis.Analogs with diverse amino acid motifs at the N9 position. acs.orgnih.gov
Multi-step Solution-Phase Synthesis4,6-dichloro-5-nitropyrimidineReduction of the nitro group, followed by cyclization and further substitutions at C6 and C8 positions.6,8,9-trisubstituted purine derivatives with varied functional groups. nih.gov
Nucleophilic Substitution6-chloropurine, various dipeptidesDirect substitution of the chlorine atom at the C6 position with a nucleophilic amine (e.g., from a dipeptide).N6-substituted purines, including peptide conjugates. nih.gov

Application of Advanced Spectroscopic Techniques for Structural Insights into Interactions (Excluding Basic Compound Identification)

To move beyond basic characterization, advanced spectroscopic techniques must be employed to provide high-resolution insights into the molecular interactions of this compound with its biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are two powerful, complementary methods for this purpose. stanford.edu

X-ray Crystallography can provide a static, high-resolution snapshot of the compound bound within the active site of a target protein. This would reveal the precise binding orientation, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and show any conformational changes in the protein upon binding. Such structural data is invaluable for structure-based drug design, allowing for the rational creation of new analogs with improved binding. researchgate.net

NMR Spectroscopy offers a view of the compound's structure and dynamics in solution. researchgate.net It can be used to:

Confirm the binding of the compound to a target protein.

Identify the specific atoms or residues involved in the interaction.

Determine the binding affinity (Kd).

Provide information on the dynamics of both the ligand and the protein at the binding site.

Combining these techniques, often referred to as NMR crystallography, can provide a comprehensive understanding of both the static and dynamic aspects of molecular recognition. stanford.eduacs.orgnih.gov For example, while a crystal structure for the related compound 9-propyl-9H-purin-6-amine exists, future studies could focus on co-crystallizing this compound with potential target proteins to elucidate the structural basis of its activity. nih.gov

Table 2: Application of Advanced Spectroscopic Techniques for Purine Derivatives

TechniqueType of Information GainedApplication in Future ResearchReference
X-ray CrystallographyHigh-resolution 3D structure of the ligand-target complex; precise binding mode and intermolecular contacts.Co-crystallize the compound with targets (e.g., kinases, receptors) to guide structure-based design of more potent analogs. stanford.eduresearchgate.net
NMR SpectroscopyLigand-target binding confirmation in solution; identification of binding site residues; affinity determination; dynamic information.Map the binding interface with its pharmacological target and study the conformational dynamics upon binding. stanford.eduresearchgate.net
NMR CrystallographyCombines solid-state NMR and X-ray data to bridge the gap between single crystal and bulk material properties, especially for disordered systems.Characterize different solid-state forms (polymorphs) and understand their interaction profiles at a deeper level. acs.orgnih.gov

Investigation of In Vivo Efficacy in Animal Models of Relevant Pathologies (e.g., Pulmonary Arterial Hypertension)

Translating in vitro findings into in vivo efficacy is a critical step in drug development. Based on the compound's structural relation to known PDE5 inhibitors, a key future direction is to investigate its efficacy in validated animal models of relevant diseases, such as pulmonary arterial hypertension (PAH). nih.gov

PAH is a severe condition characterized by elevated pulmonary arterial pressure and vascular remodeling, leading to right heart failure. nih.gov Several well-established animal models exist to study PAH pathogenesis and test new therapeutic agents. nih.gov

Commonly used models include:

Monocrotaline (B1676716) (MCT) Model: A single injection of the plant alkaloid monocrotaline in rats induces endothelial damage and progressive pulmonary vascular remodeling, closely mimicking some aspects of human PAH. nih.govnih.gov

Chronic Hypoxia Model: Rodents exposed to prolonged periods of low oxygen (hypoxia) develop sustained pulmonary vasoconstriction and vascular remodeling. nih.gov

Sugen/Hypoxia (Su/Hx) Model: This "two-hit" model combines the administration of a VEGF receptor antagonist (Sugen 5416) with chronic hypoxia, resulting in more severe angioproliferative vascular lesions that are highly characteristic of human PAH. nih.gov

In these models, the efficacy of this compound could be assessed by measuring key pathophysiological parameters, including mean pulmonary arterial pressure (mPAP), right ventricular systolic pressure (RVSP), right ventricular hypertrophy (indicated by the Fulton index), and histological analysis of pulmonary vascular remodeling. Demonstrating a reduction in these parameters would provide strong preclinical evidence for its therapeutic potential in PAH.

Table 3: Common Animal Models for Investigating Pulmonary Arterial Hypertension (PAH)

ModelInduction MethodKey Pathophysiological FeaturesPrimary UseReference
Monocrotaline (MCT) RatSingle injection of monocrotaline.Endothelial dysfunction, vascular remodeling, inflammation, progressive increase in pulmonary pressure.Testing therapies targeting vascular remodeling and inflammation. nih.govnih.gov
Chronic HypoxiaContinuous exposure to a low-oxygen environment (e.g., 10% O2).Sustained vasoconstriction, medial hypertrophy of pulmonary arterioles.Studying the role of hypoxia-inducible pathways in PAH. nih.gov
Sugen/Hypoxia (Su/Hx)Injection of a VEGF receptor blocker (Sugen 5416) followed by chronic hypoxia.Severe, occlusive, and plexiform-like vascular lesions; severe right ventricular failure.Modeling advanced human PAH and testing anti-proliferative agents. nih.gov

Compound Names Mentioned

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-Methyl-<i>n</i>-propyl-9<i>H</i>-purin-6-amine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution at the purine N9 position. A common approach is reacting 6-chloropurine derivatives with methyl and <i>n</i>-propyl groups under basic conditions (e.g., K2CO3 in DMF) at 80–100°C . Solvent polarity and temperature significantly affect yield; polar aprotic solvents like DMF enhance reactivity. Purification via column chromatography (e.g., CHCl3/CH3OH gradients) is recommended to isolate the product .

Q. How can the molecular structure and purity of 9-Methyl-<i>n</i>-propyl-9<i>H</i>-purin-6-amine be verified?

  • Methodology :

  • NMR Spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm substituent positions. For example, methyl protons typically appear at δ 1.3–1.5 ppm, while propyl chain protons resonate between δ 0.8–2.7 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected ~221.25 g/mol).
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 260 nm) to assess purity (>95%) .

Q. What are the key physicochemical properties influencing this compound’s stability in biological assays?

  • Methodology :

  • pH Stability : Perform stability studies across pH 3–9 using buffered solutions. Purines often degrade under strongly acidic/basic conditions due to hydrolysis of the glycosidic bond .
  • Thermal Stability : Thermogravimetric analysis (TGA) can identify decomposition temperatures. Store at −20°C in anhydrous DMSO to prevent hydrolysis .

Advanced Research Questions

Q. How do the methyl and <i>n</i>-propyl substituents influence tautomeric equilibria in 9-Methyl-<i>n</i>-propyl-9<i>H</i>-purin-6-amine?

  • Methodology :

  • X-ray Crystallography : Resolve bond lengths and angles to identify dominant tautomers. For example, N7–H tautomers are common in alkylated purines .
  • Dynamic NMR : Monitor proton shifts in DMSO-d6 over a temperature range (−50°C to 50°C) to detect tautomeric interconversion .

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodology :

  • Competitive Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for target enzymes (e.g., kinases). Compare inhibition constants (Ki) with natural substrates .
  • Molecular Docking : Model interactions using software like AutoDock Vina. The propyl chain may occupy hydrophobic pockets, while the methyl group stabilizes van der Waals contacts .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

  • Methodology :

  • Parallel Synthesis : Vary substituents at N9 and C2 positions using combinatorial libraries. Assess bioactivity in high-throughput screens (e.g., antiproliferative assays) .
  • QSAR Modeling : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity data. The <i>n</i>-propyl group’s flexibility may enhance membrane permeability .

Q. What crystallographic tools are recommended for resolving structural ambiguities in alkylated purines?

  • Methodology :

  • SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. ORTEP-3 is ideal for visualizing thermal ellipsoids and hydrogen-bonding networks .
  • Twinned Data Analysis : For challenging crystals, apply the TwinRotMat algorithm in PLATON to deconvolute overlapping reflections .

Data Contradictions and Considerations

  • Synthetic Yields : Yields for alkylated purines vary widely (15–83%) depending on steric hindrance and leaving group reactivity . Optimize equivalents of alkylating agents and reaction time.
  • Tautomer Prevalence : X-ray data may indicate a single tautomer, while solution NMR reveals dynamic equilibria. Cross-validate with IR spectroscopy to detect N–H stretches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Methyl-n-propyl-9h-purin-6-amine
Reactant of Route 2
Reactant of Route 2
9-Methyl-n-propyl-9h-purin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.